molecular formula C14H13N3O2 B2729351 N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide CAS No. 376620-59-6

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2729351
CAS No.: 376620-59-6
M. Wt: 255.277
InChI Key: HVJPXWQVOLCVAM-UHFFFAOYSA-N
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Description

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide is a compound that features a benzimidazole moiety linked to a furan ring via an ethyl chain. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The furan ring adds further chemical versatility, making this compound of interest in various scientific fields.

Preparation Methods

The synthesis of N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide typically involves the condensation of 2-aminobenzimidazole with furan-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors.

Chemical Reactions Analysis

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions:

Scientific Research Applications

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi by binding to their ribosomal subunits. In cancer therapy, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The furan ring enhances its binding affinity to these targets, making it more effective.

Comparison with Similar Compounds

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide can be compared with other benzimidazole derivatives such as:

The unique combination of the benzimidazole and furan rings in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-9(15-14(18)12-7-4-8-19-12)13-16-10-5-2-3-6-11(10)17-13/h2-9H,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJPXWQVOLCVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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